molecular formula C24H19N3OS B11475059 13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene

13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene

Cat. No.: B11475059
M. Wt: 397.5 g/mol
InChI Key: KNVXSOMHUGRIAZ-UHFFFAOYSA-N
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Description

13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,5,9,11-hexaene is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene typically involves multi-step organic reactions. One common method involves the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea under acidic conditions. The reaction is usually carried out in ethanol with a sodium bisulfate catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . The compound may also interact with other molecular pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,5,9,11-hexaene stands out due to its methoxymethyl and diphenyl groups, which contribute to its unique chemical and biological properties

Properties

Molecular Formula

C24H19N3OS

Molecular Weight

397.5 g/mol

IUPAC Name

13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene

InChI

InChI=1S/C24H19N3OS/c1-15-13-18(14-28-2)19-21-22(29-24(19)25-15)20(16-9-5-3-6-10-16)26-23(27-21)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3

InChI Key

KNVXSOMHUGRIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)SC2=N1)COC

Origin of Product

United States

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